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Compound Name: Cefminox
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefminox, a second-generation cephalosporin antibiotic, is effective against a broad spectrum

of both Gram-positive and Gram-negative bacteria. Its parenteral administration necessitates

rigorous quality control to ensure the potency and safety of the final drug product. High-

Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for

the quantitative determination of Cefminox in pharmaceutical preparations. This application

note presents a detailed protocol for the quantitative analysis of Cefminox sodium using a

reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be

accurate, specific, and robust for routine quality control and research applications.

Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The

chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions
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Parameter Condition

Instrument
High-Performance Liquid Chromatograph with

UV-Vis Detector

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
Acetonitrile : 10 mM Ammonium Acetate (15:85,

v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30°C

Detection Wavelength 254 nm

Run Time Approximately 10 minutes

Reagents and Standards
Cefminox Sodium Reference Standard

Acetonitrile (HPLC Grade)

Ammonium Acetate (Analytical Grade)

Deionized or HPLC Grade Water

Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefminox Sodium

Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock standard solution with the mobile phase to achieve concentrations in the range of 1

µg/mL to 100 µg/mL.

Sample Preparation (from Pharmaceutical Formulation)
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Accurately weigh a portion of the powdered formulation equivalent to 25 mg of Cefminox
into a 25 mL volumetric flask.

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution.

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

Mix thoroughly.

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
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Caption: Experimental workflow for the HPLC analysis of Cefminox.

Results and Discussion
The described HPLC method provides a reliable means for the quantitative analysis of

Cefminox. The performance of the method is summarized by the validation parameters
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presented in Table 2. These parameters are based on a combination of published data for

Cefminox and typical values for related cephalosporin antibiotics.[1][2]

Table 2: Summary of Quantitative Data and Method Validation Parameters

Parameter Result Source/Analogy

Retention Time (min) ~ 5.5
Analogous Cephalosporin

Methods

Linearity Range (µg/mL) 0.6 - 60 [1]

Correlation Coefficient (r²) > 0.999 [1]

Accuracy (Recovery %) 94.7 - 103 [1]

Precision (RSD %) < 2.0 [1]

Limit of Detection (LOD)

(µg/mL)
0.10 [1]

Limit of Quantification (LOQ)

(µg/mL)
0.30 Estimated from LOD

The method demonstrates excellent linearity over the specified concentration range, with a

correlation coefficient greater than 0.999, indicating a strong linear relationship between

concentration and peak area.[1] The accuracy of the method is confirmed by the high recovery

values, which fall within the acceptable range of 94.7% to 103%.[1] The precision of the

method is demonstrated by a relative standard deviation (RSD) of less than 2.0%, indicating

good repeatability.[1] The limit of detection (LOD) and limit of quantification (LOQ) are 0.10

µg/mL and 0.30 µg/mL, respectively, showcasing the sensitivity of the method.[1]

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different stages of the

HPLC analysis, from sample preparation to the final quantitative result.
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Caption: Logical relationship in the quantitative analysis of Cefminox.

Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the

quantitative determination of Cefminox sodium in pharmaceutical formulations. The method is

specific, accurate, precise, and sensitive, making it suitable for routine quality control analysis

and for use in research and development settings. The provided experimental protocol and

performance data will aid researchers, scientists, and drug development professionals in the

successful implementation of this analytical method.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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